molecular formula C7H14NaO4S B587355 α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt CAS No. 1246815-06-4

α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt

Cat. No.: B587355
CAS No.: 1246815-06-4
M. Wt: 228.302
InChI Key: KJFDHJUZCMBTLQ-YSKAWFRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt: is a deuterium-labeled analogue of α-Hydroxy-cyclohexanemethanesulfonic Acid Sodium Salt. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt involves the deuteration of α-Hydroxy-cyclohexanemethanesulfonic Acid Sodium SaltThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The use of advanced technologies and equipment is crucial to achieve the desired isotopic labeling and to meet the demands of various research applications.

Chemical Reactions Analysis

Types of Reactions: α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt is used as a tracer in reaction mechanism studies. Its deuterium labeling allows for precise tracking of molecular transformations.

Biology: In biological research, this compound is used to study metabolic pathways. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the analysis of complex biological samples.

Medicine: In medical research, this compound is used to investigate drug metabolism and pharmacokinetics. Its unique isotopic properties help in understanding the absorption, distribution, metabolism, and excretion of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and isotopic labeling make it valuable for various applications, including quality control and process optimization.

Mechanism of Action

The mechanism of action of α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique isotopic signature, allowing for detailed studies of reaction mechanisms and metabolic pathways. The compound can act as a probe to investigate the dynamics of chemical reactions and biological processes .

Comparison with Similar Compounds

    α-Hydroxy-cyclohexanemethanesulfonic Acid Sodium Salt: The non-deuterated analogue used in similar research applications.

    Cyclohexanemethanesulfonic Acid Sodium Salt: A related compound without the hydroxyl group.

    Cyclohexanemethanesulfonic Acid-d11 Sodium Salt: A deuterated analogue without the hydroxyl group

Uniqueness: α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in chemistry, biology, medicine, and industry .

Properties

CAS No.

1246815-06-4

Molecular Formula

C7H14NaO4S

Molecular Weight

228.302

IUPAC Name

hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonic acid;sodium

InChI

InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11);/i1D2,2D2,3D2,4D2,5D2,6D;

InChI Key

KJFDHJUZCMBTLQ-YSKAWFRQSA-N

SMILES

C1CCC(CC1)C(O)S(=O)(=O)O.[Na]

Synonyms

α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Monosodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.